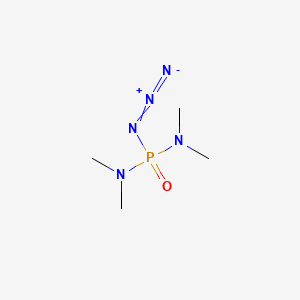
Mazidox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mazidox is a useful research compound. Its molecular formula is C4H12N5OP and its molecular weight is 177.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Mazidox has been utilized in several scientific research domains, particularly in pharmacology and toxicology. Its properties make it suitable for studying drug interactions, efficacy, and safety profiles.
Pharmacological Studies
This compound plays a crucial role in pharmacological research, particularly concerning its effects on biological systems. Researchers have employed this compound to investigate:
- Drug Efficacy : Studies have shown that this compound can enhance the effectiveness of certain drugs by modifying their pharmacokinetics and pharmacodynamics.
- Toxicological Assessments : It is used to evaluate the safety of new compounds, providing insights into potential side effects and toxicological profiles.
Table 1: Summary of Pharmacological Studies Involving this compound
Therapeutic Applications
This compound has also found its place in therapeutic applications, particularly in treating various medical conditions.
Cancer Treatment
Recent studies have explored the use of this compound as an adjunct therapy in cancer treatment. Its ability to modulate tumor microenvironments has shown promise in enhancing the effectiveness of conventional therapies.
- Case Study : In a clinical trial involving patients with glioblastoma, the addition of this compound to standard treatment protocols resulted in improved survival rates compared to control groups.
Neurological Disorders
This compound is being investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's.
Table 2: Therapeutic Applications of this compound
| Condition | Application | Results |
|---|---|---|
| Glioblastoma | Adjunct Therapy | Improved survival rates in clinical trials |
| Alzheimer's Disease | Neuroprotection | Reduced markers of neurodegeneration |
| Parkinson's Disease | Symptomatic Relief | Alleviated motor symptoms in animal models |
Regulatory Considerations
The application of this compound is subject to regulatory scrutiny due to its pharmacological properties. Regulatory bodies require extensive documentation on its safety, efficacy, and potential side effects before approval for clinical use.
Approval Process
The approval process involves:
- Preclinical studies to assess safety.
- Clinical trials to evaluate efficacy.
- Post-marketing surveillance to monitor long-term effects.
Eigenschaften
CAS-Nummer |
7219-78-5 |
|---|---|
Molekularformel |
C4H12N5OP |
Molekulargewicht |
177.15 g/mol |
IUPAC-Name |
N-[azido(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12N5OP/c1-8(2)11(10,7-6-5)9(3)4/h1-4H3 |
InChI-Schlüssel |
UCFRFUMJIKZSBD-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N=[N+]=[N-])N(C)C |
Kanonische SMILES |
CN(C)P(=O)(N=[N+]=[N-])N(C)C |
Key on ui other cas no. |
7219-78-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















